molecular formula C19H17NO2 B185761 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid CAS No. 26165-57-1

4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B185761
CAS No.: 26165-57-1
M. Wt: 291.3 g/mol
InChI Key: OIGYXRNIUFONEU-UHFFFAOYSA-N
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Description

4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid core substituted with a 4-methyl group and a 3-(2-methyl-5-phenylpyrrol-1-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by its functionalization and subsequent attachment to the benzoic acid core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-: A simpler analog with a single methyl group substitution.

    Benzoic acid, 3-(2-methyl-5-phenylpyrrol-1-yl)-: Similar structure but lacks the 4-methyl group.

Uniqueness

4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both the 4-methyl and 3-(2-methyl-5-phenylpyrrol-1-yl) groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

IUPAC Name

4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-8-10-16(19(21)22)12-18(13)20-14(2)9-11-17(20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGYXRNIUFONEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180786
Record name Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26165-57-1
Record name 4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26165-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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